Benzoic-3,5-d2 Acid Benzoic-3,5-d2 Acid
Brand Name: Vulcanchem
CAS No.: 37960-84-2
VCID: VC7928662
InChI: InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D
SMILES: C1=CC=C(C=C1)C(=O)O
Molecular Formula: C7H6O2
Molecular Weight: 124.13 g/mol

Benzoic-3,5-d2 Acid

CAS No.: 37960-84-2

Cat. No.: VC7928662

Molecular Formula: C7H6O2

Molecular Weight: 124.13 g/mol

* For research use only. Not for human or veterinary use.

Benzoic-3,5-d2 Acid - 37960-84-2

Specification

CAS No. 37960-84-2
Molecular Formula C7H6O2
Molecular Weight 124.13 g/mol
IUPAC Name 3,5-dideuteriobenzoic acid
Standard InChI InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D
Standard InChI Key WPYMKLBDIGXBTP-PBNXXWCMSA-N
Isomeric SMILES [2H]C1=CC(=CC(=C1)C(=O)O)[2H]
SMILES C1=CC=C(C=C1)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Isotopic Composition

Benzoic-3,5-d₂ acid has the molecular formula C₇H₄D₂O₂, with a molecular weight of 124.14 g/mol . The substitution of hydrogen with deuterium at positions 3 and 5 alters its vibrational and nuclear magnetic resonance (NMR) profiles while retaining the chemical reactivity of the parent benzoic acid.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number37960-84-2
Molecular Weight124.14 g/mol
SolubilityDMSO (slight), Methanol (slight)
Storage Conditions2–8°C in airtight container
Isotopic Purity≥98 atom % D

Synthesis and Isotopic Labeling

Deuteration Strategies

Deuteration of benzoic acid at specific positions is achieved through acid-catalyzed exchange reactions or directed synthesis using deuterated precursors. For Benzoic-3,5-d₂ acid, two primary methods are documented:

  • Acid-Catalyzed H/D Exchange: Prolonged heating of benzoic acid in deuterated sulfuric acid (D₂SO₄) selectively replaces hydrogens at the 3 and 5 positions due to their enhanced acidity .

  • Grignard Reagent Hydrolysis: Reaction of deuterated aryl magnesium bromides with CO₂ followed by acid workup yields site-specific deuterated benzoic acids .

Table 2: Synthesis Conditions and Yields

MethodReaction ConditionsYieldSource
H/D ExchangeD₂SO₄, 135°C, 2h70–80%
Grignard HydrolysisC₆H₃D₂MgBr + CO₂, H₃O⁺50–65%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of Benzoic-3,5-d₂ acid shows distinct shifts compared to non-deuterated benzoic acid:

  • O–H Stretch: Broad band at ~2500 cm⁻¹ (weakened due to deuteration) .

  • C–D Stretches: Peaks at 2200–2300 cm⁻¹, absent in the parent compound .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Absence of signals at δ 7.4–7.6 ppm (H-3 and H-5) confirms deuterium substitution .

  • ¹³C NMR: Coupling with deuterium (²JCD ≈ 25 Hz) splits carbon signals for C-3 and C-5 .

Mass Spectrometry

The molecular ion peak at m/z 124.05 (C₇H₄D₂O₂⁺) and fragment ions at m/z 105 (loss of COOH) confirm isotopic integrity .

Applications in Research

Mechanistic and Metabolic Studies

  • PGD₂ Biosynthesis: Benzoic acid derivatives induce cutaneous vasodilation via prostaglandin D₂ (PGD₂) biosynthesis. Deuterated analogs like Benzoic-3,5-d₂ acid enable isotope tracing to elucidate reaction pathways without perturbing kinetics .

  • Fluorescence Probes: 3,5-Dihydroxy benzoic acid-capped nanocrystals use deuterated forms to enhance photoluminescence stability for tungstate ion detection .

Supramolecular Chemistry

Deuterated benzoic acids serve as building blocks in self-assembled systems. Ureido-benzoic acid derivatives form hydrogen-bonded networks, with deuteration aiding crystallographic studies by reducing incoherent scattering .

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